molecular formula C5H3BrF3N3 B1630309 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine CAS No. 65717-66-0

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

Cat. No. B1630309
CAS RN: 65717-66-0
M. Wt: 242 g/mol
InChI Key: QEKOTXHCHASOFR-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H3BrF3N3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be found in databases like PubChem . The compound has a molecular weight of 242 .


Chemical Reactions Analysis

While the specific chemical reactions involving 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine are not detailed in the search results, related compounds have been involved in regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its distinct atomic composition, 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be used as an NMR shift reagent. It can help in elucidating the structure of organic compounds by shifting the resonance frequencies of nearby nuclei.

These applications are indicative of the compound’s versatility and importance in scientific research. It’s worth noting that the compound is intended for R&D use only and not for medicinal, household, or other uses . The safety data sheet emphasizes the need for proper handling and storage due to the lack of data on its hazards . For any practical application, it’s crucial to follow safety guidelines and use the compound in controlled laboratory environments.

Safety And Hazards

The safety data sheet for 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be found on various chemical databases . It is advised to use this compound only for R&D purposes and not for medicinal or household use .

properties

IUPAC Name

(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKOTXHCHASOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1NN)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650530
Record name 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine

CAS RN

65717-66-0
Record name 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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